molecular formula C9H16Cl2N2O4 B13995899 ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate CAS No. 5439-33-8

ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate

Cat. No.: B13995899
CAS No.: 5439-33-8
M. Wt: 287.14 g/mol
InChI Key: BAEDXRRERFXKRG-UHFFFAOYSA-N
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Description

Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is a chemical compound with the molecular formula C9H16Cl2N2O4. It is known for its unique structure, which includes both carbamate and dichloro functionalities. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate typically involves the reaction of ethyl carbamate with a dichloropropane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale separation techniques, such as distillation or extraction.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or proteins.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites, leading to changes in enzyme function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[1-(ethoxycarbonylamino)propan-2-yl]carbamate
  • 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

Uniqueness

Ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate is unique due to its combination of dichloro and carbamate functionalities, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5439-33-8

Molecular Formula

C9H16Cl2N2O4

Molecular Weight

287.14 g/mol

IUPAC Name

ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate

InChI

InChI=1S/C9H16Cl2N2O4/c1-4-16-7(14)12-9(3,6(10)11)13-8(15)17-5-2/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15)

InChI Key

BAEDXRRERFXKRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)(C(Cl)Cl)NC(=O)OCC

Origin of Product

United States

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